3,5-Dibromo-4-ethylpyridin-2-amine
Description
The journey into the significance of 3,5-Dibromo-4-ethylpyridin-2-amine begins with an appreciation of its foundational components: the pyridine (B92270) ring, and the influential halogen and amine substituents.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in both organic and medicinal chemistry. aaronchem.combldpharm.com Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. startbioscience.com.brcombi-blocks.com The lone pair of electrons on the nitrogen atom imparts basicity and the ability to coordinate with metal ions, while the aromatic system participates in a range of chemical transformations. This inherent reactivity and structural motif are found in numerous naturally occurring compounds and have been exploited by chemists to design molecules with specific functions. aaronchem.comechemi.com
The introduction of halogen atoms and an amino group onto the pyridine core dramatically alters its chemical personality. Halogenation, the process of introducing one or more halogen atoms, serves several critical functions. The electronegativity and size of the halogen substituent can modulate the electron density of the pyridine ring, influencing its reactivity towards electrophilic and nucleophilic attack. nih.govbldpharm.com Furthermore, carbon-halogen bonds provide a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in the construction of complex molecular architectures. google.com
The amino group, particularly at the 2-position, is a strong electron-donating group that can influence the regioselectivity of further reactions. ambeed.com It also introduces the potential for hydrogen bonding, which can be crucial for molecular recognition and self-assembly processes in materials science. google.com The combination of both halogen and amine functionalities on a pyridine ring, as seen in this compound, creates a multifunctional platform with a rich and varied chemical reactivity.
While extensive research exists for the broader class of halogenated 2-aminopyridines, specific academic investigations into this compound are less prevalent in publicly accessible literature. However, its structural similarity to more widely studied analogs, such as 3,5-Dibromo-4-methylpyridin-2-amine, suggests its potential utility as a building block in synthetic and materials chemistry. nih.gov The presence of two bromine atoms at positions 3 and 5, flanking an ethyl group at position 4, offers distinct steric and electronic properties compared to its methyl counterpart.
Research on related compounds indicates that molecules with this substitution pattern are valuable intermediates. For instance, the bromine atoms can be selectively replaced through various cross-coupling reactions to introduce new functional groups, leading to the synthesis of more complex molecules with potential biological activity or novel material properties. The ethyl group at the 4-position can influence the solubility and conformational preferences of the molecule and its derivatives.
The primary research trajectory for this compound is likely as a chemical intermediate. Chemical suppliers list this compound, indicating its availability for research and development purposes. aaronchem.combldpharm.com Its structural features make it a candidate for use in the synthesis of targeted libraries of compounds for screening in drug discovery programs or for the development of new organic materials with specific electronic or photophysical properties. Further academic exploration is needed to fully elucidate the unique reactivity and potential applications of this specific ethyl-substituted derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-ethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c1-2-4-5(8)3-11-7(10)6(4)9/h3H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSDMWJNRWWBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1Br)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297180 | |
| Record name | 3,5-Dibromo-4-ethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867131-58-6 | |
| Record name | 3,5-Dibromo-4-ethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867131-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-4-ethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dibromo 4 Ethylpyridin 2 Amine
Precursor Identification and Design Strategies
The efficient synthesis of the target compound, 3,5-Dibromo-4-ethylpyridin-2-amine, hinges on the availability of a suitable and readily accessible precursor. The design of the synthetic route often commences with the identification of a key starting material that can be selectively functionalized.
Synthesis of 4-Ethylpyridin-2-amine as a Key Starting Material
The most direct precursor to the target molecule is 4-Ethylpyridin-2-amine. nih.gov The synthesis of this key intermediate can be approached through various established methods for pyridine (B92270) ring construction or functionalization. One common strategy involves the Chichibabin reaction, where an aldehyde condenses with ammonia (B1221849) to form the pyridine ring. numberanalytics.com Alternatively, functionalization of a pre-existing pyridine ring can be employed. For instance, 2-aminopyridine (B139424) can be alkylated at the 4-position, or a group at the 4-position can be converted to an ethyl group through standard organic transformations. Another approach involves the reaction of 2-methyl-pyridine with methanol (B129727) in the gaseous state over a catalyst to produce 2-ethyl-pyridine, which can then be aminated. google.com The choice of method often depends on the availability and cost of the starting materials and the desired scale of the reaction.
Regioselective Halogenation Approaches for Pyridine Ring Systems
With the precursor, 4-Ethylpyridin-2-amine, in hand, the next critical step is the introduction of two bromine atoms at the 3 and 5 positions of the pyridine ring. This requires a highly regioselective halogenation method to avoid the formation of unwanted isomers. The electron-donating amino group at the 2-position and the ethyl group at the 4-position direct incoming electrophiles to specific positions on the ring.
Bromination via N-Bromosuccinimide (NBS) in the Presence of Solvents
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds. masterorganicchemistry.comorganic-chemistry.org It offers a milder and more selective alternative to molecular bromine. The reaction of 4-Ethylpyridin-2-amine with NBS in a suitable solvent is a primary method for achieving the desired dibromination. The solvent plays a crucial role in modulating the reactivity of NBS and influencing the regioselectivity of the bromination. Common solvents for such reactions include acetonitrile, dichloromethane, and acetic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom from NBS is attacked by the electron-rich pyridine ring. The amino group at C-2 and the ethyl group at C-4 are ortho-para directing, and the steric hindrance from the ethyl group favors substitution at the 3 and 5 positions.
Investigation of Reaction Conditions for Controlled Dibromination
Achieving controlled dibromination to yield exclusively the 3,5-dibromo product requires careful optimization of reaction conditions. Factors such as the stoichiometry of NBS, reaction temperature, and reaction time are critical parameters. Using a slight excess of NBS (typically 2.0-2.2 equivalents) is often necessary to ensure complete dibromination. The temperature is usually kept low initially and then gradually raised to control the reaction rate and minimize side product formation. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and quench the reaction upon completion.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, enhancing selectivity. masterorganicchemistry.comorganic-chemistry.org |
| Stoichiometry | 2.0-2.2 equivalents of NBS | Ensures complete dibromination of the starting material. |
| Solvent | Acetonitrile, Dichloromethane | Inert solvents that facilitate the reaction without participating. |
| Temperature | 0°C to room temperature | Allows for controlled reaction kinetics and minimizes byproducts. |
Multi-step Synthetic Sequences to Access the Dibrominated Amine
In cases where the direct dibromination of 4-Ethylpyridin-2-amine is not efficient or leads to a mixture of products, multi-step synthetic sequences involving functional group interconversions can be employed. imperial.ac.ukfiveable.me These strategies offer greater control over the regiochemistry of the final product.
One-Pot Synthesis Strategies for Halogenated Aminopyridines
The synthesis of highly functionalized pyridines, such as halogenated aminopyridines, often involves multiple steps. However, the development of one-pot synthesis strategies offers a more efficient and atom-economical alternative. These multicomponent reactions (MCRs) allow for the construction of complex molecular frameworks from simple precursors in a single reaction vessel, which can be particularly advantageous for creating polysubstituted pyridines. rsc.org
While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, general methodologies for analogous structures provide a blueprint. For instance, one-pot, three-component reactions are frequently employed for the synthesis of various substituted 2-aminopyrroles and related nitrogen-containing heterocycles. nih.gov These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an amine source. To adapt this for a halogenated aminopyridine, one could envision a strategy starting with a halogenated precursor.
Another relevant approach is the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, which has been achieved in a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid. researchgate.net This demonstrates the feasibility of incorporating halogenation and amination within a single procedural sequence. The key to applying these methods to the target compound lies in the careful selection of starting materials that already contain the ethyl group at the desired position or can be modified in situ.
The general mechanism for a plausible one-pot synthesis of a polysubstituted pyridine often begins with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. tandfonline.com
Table 1: Representative One-Pot Synthesis Strategies for Substituted Pyridines
| Catalyst/Reagent | Starting Materials | Key Features |
| SiO₂ | Aldehydes, Malononitrile, Ethyl acetoacetate, Aniline | Four-component protocol, recyclable catalyst, good to excellent yields (85-95%). tandfonline.com |
| Calixarene based Ionic Liquid | Aldehydes, Malononitrile, 1,3-Diketones, Ammonium acetate | Efficient and reusable catalyst for polysubstituted pyridines. |
| AgNPs | Aryl glyoxal (B1671930) monohydrates, 6-Aminouracil, 4-Hydroxyquinolin-2(1H)-one | Green synthesis in H₂O/EtOH, mild conditions. researchgate.net |
This table is illustrative of general one-pot strategies and does not represent a direct synthesis of this compound.
Catalytic Enhancements in Pyridine Synthesis Relevant to this compound Structure
The synthesis of pyridine derivatives has been significantly advanced through the use of various catalytic systems, which can improve reaction rates, yields, and selectivity. For a molecule with the specific substitution pattern of this compound, catalytic methods are crucial for controlling the regiochemistry of the functionalization.
Transition metal catalysts, including those based on palladium, nickel, and copper, are widely used in cross-coupling reactions to form C-C and C-N bonds, which are essential steps in building the substituted pyridine ring. For instance, the Suzuki and Sonogashira couplings are powerful tools for introducing alkyl and other functional groups onto a pre-formed pyridine scaffold.
More recently, nanocatalysts have gained attention due to their high surface area and reactivity, often enabling reactions under milder conditions. rsc.org Magnetic nanocatalysts, in particular, offer the advantage of easy separation and recyclability. nih.gov For the synthesis of polysubstituted pyridines, catalysts like Fe₂O₃@Fe₃O₄@Co₃O₄ have been used in pseudo-four-component reactions. nih.gov
The development of catalysts for direct C-H functionalization represents a major advancement, as it avoids the need for pre-functionalized starting materials. researchgate.net However, the inherent electronic properties of the pyridine ring make regioselective C-H functionalization a significant challenge. researchgate.net The nitrogen atom deactivates the ring towards electrophilic substitution and directs functionalization to specific positions. For a 2-aminopyridine, the amino group strongly activates the ring, further complicating selective functionalization.
Optimization of Reaction Parameters for Yield and Selectivity
The yield and selectivity in the synthesis of polysubstituted pyridines are highly dependent on the reaction conditions. The optimization of parameters such as temperature, solvent, catalyst loading, and reaction time is a critical aspect of developing an efficient synthetic protocol.
For example, in the synthesis of pyrimido[4,5-b] nih.govacumenresearchandconsulting.comnaphthyridines using silver nanoparticles as a catalyst, the choice of solvent was found to be crucial. A 1:1 mixture of water and ethanol (B145695) provided the highest yield, demonstrating the potential of green solvent systems. researchgate.net Furthermore, the amount of catalyst used can have a significant impact on the reaction outcome, with an optimal loading that balances reaction efficiency with cost and potential side reactions. researchgate.net
Continuous flow chemistry, coupled with Bayesian optimization, is an emerging technique for rapidly exploring a wide range of reaction parameters. researchgate.net This approach allows for the simultaneous optimization of multiple objectives, such as yield and production rate, leading to the identification of optimal conditions that might be missed in traditional one-variable-at-a-time optimization.
The following table illustrates a hypothetical optimization of a key step in the synthesis of a disubstituted aminopyridine, highlighting the interplay of various reaction parameters.
Table 2: Illustrative Optimization of Reaction Conditions for a Generic Disubstituted Aminopyridine Synthesis
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Selectivity (Product A:Product B) |
| 1 | 1 | 80 | Toluene | 12 | 65 | 80:20 |
| 2 | 2 | 80 | Toluene | 12 | 78 | 85:15 |
| 3 | 2 | 100 | Toluene | 8 | 85 | 90:10 |
| 4 | 2 | 100 | Dioxane | 8 | 75 | 88:12 |
| 5 | 2 | 120 | Toluene | 6 | 91 | 95:5 |
| 6 | 3 | 120 | Toluene | 6 | 90 | 94:6 |
This data is hypothetical and serves to illustrate the principles of reaction optimization.
Synthetic Challenges and Future Directions in Preparative Chemistry
The synthesis of sterically hindered and polysubstituted pyridines like this compound presents several challenges. The electron-deficient nature of the pyridine ring, coupled with the directing effects of the existing substituents, makes regioselective functionalization difficult. researchgate.net The introduction of the ethyl group at the C4 position, flanked by two bromine atoms at C3 and C5, creates significant steric hindrance, which can impede subsequent reactions. acs.orgacs.org
Future research in this area is likely to focus on several key trends:
Development of Novel Catalysts: There is a continuous search for more efficient, selective, and sustainable catalysts. This includes the design of catalysts that can overcome the inherent reactivity patterns of the pyridine ring and enable functionalization at previously inaccessible positions. archivemarketresearch.com
C-H Activation: Direct C-H activation strategies will continue to be a major focus, as they offer a more atom-economical and environmentally friendly approach to pyridine synthesis. researchgate.net
Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can enable more precise control over reaction parameters, leading to improved yields and selectivity, as well as facilitating high-throughput screening of reaction conditions.
Sustainable Chemistry: An increasing emphasis is being placed on the use of green solvents, renewable starting materials, and energy-efficient processes to minimize the environmental impact of chemical synthesis. acumenresearchandconsulting.comarchivemarketresearch.com
The growing demand for complex pyridine derivatives in pharmaceuticals and agrochemicals will continue to drive innovation in synthetic methodologies. marketresearchfuture.comnih.gov Overcoming the challenges associated with the synthesis of molecules like this compound will require a multidisciplinary approach that combines advances in catalysis, reaction engineering, and computational chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 4 Ethylpyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectral Interpretation for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of 3,5-Dibromo-4-ethylpyridin-2-amine is anticipated to display distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the ethyl group.
The pyridine (B92270) ring bears a single aromatic proton at the C-6 position. Its chemical shift is influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atoms. For comparison, in 3,5-dibromo-2-pyridylamine, the two aromatic protons appear at approximately 8.03 and 7.97 ppm. chemicalbook.com The introduction of an electron-donating ethyl group at the C-4 position is expected to cause a slight upfield shift of the remaining H-6 proton. Therefore, the singlet for the H-6 proton in this compound is predicted to appear in the range of 7.8-8.0 ppm.
The protons of the amino group (-NH₂) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. Its chemical shift can vary but is expected in the region of 5.0-6.5 ppm.
The ethyl group at the C-4 position will give rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the aromatic ring and a methyl group, leading to a quartet multiplicity due to coupling with the three methyl protons (n+1 rule, where n=3). The methyl protons are adjacent to the methylene group, resulting in a triplet (n+1 rule, where n=2). The methylene quartet is expected to be downfield compared to the methyl triplet due to the proximity to the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 (aromatic) | 7.8 - 8.0 | Singlet (s) |
| -NH₂ (amine) | 5.0 - 6.5 | Broad Singlet (br s) |
| -CH₂- (ethyl) | 2.6 - 2.9 | Quartet (q) |
| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet (t) |
Carbon (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the substituents. The bromine atoms cause a substantial downfield shift for the carbons to which they are attached (C-3 and C-5). The amino group at C-2 and the ethyl group at C-4 will also influence the chemical shifts of the ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 105 - 110 |
| C-4 | 145 - 150 |
| C-5 | 110 - 115 |
| C-6 | 140 - 145 |
| -CH₂- (ethyl) | 25 - 30 |
| -CH₃ (ethyl) | 13 - 16 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. google.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. google.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. google.comachmem.com It would show correlations between the H-6 proton and the C-6 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.
The H-6 proton to C-2, C-4, and C-5.
The methylene protons of the ethyl group to C-3, C-4, and C-5.
The amine protons to C-2 and C-3.
These 2D NMR techniques, used in concert, provide a robust and definitive method for the structural elucidation of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Assignment of Characteristic Vibrational Modes of the Pyridine Ring, Amine, and Ethyl Group
The FT-IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Amine (-NH₂) Group Vibrations: The N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to asymmetric and symmetric stretching modes. The NH₂ scissoring (bending) vibration is anticipated to appear around 1600-1650 cm⁻¹.
Pyridine Ring Vibrations: The aromatic C-H stretching vibration for the H-6 proton is expected around 3050-3100 cm⁻¹. The C=C and C=N ring stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic and appear at lower frequencies.
Ethyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups of the ethyl substituent are expected in the 2850-2960 cm⁻¹ region. C-H bending vibrations for the ethyl group will appear in the 1375-1470 cm⁻¹ range.
C-Br Vibrations: The C-Br stretching vibrations are expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | Amine | ~3450 |
| N-H Symmetric Stretch | Amine | ~3350 |
| C-H Aromatic Stretch | Pyridine Ring | 3050 - 3100 |
| C-H Aliphatic Stretch | Ethyl Group | 2850 - 2960 |
| N-H Scissoring | Amine | 1600 - 1650 |
| C=C/C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |
| C-H Bending | Ethyl Group | 1375 - 1470 |
| C-Br Stretch | Bromo Substituent | 500 - 700 |
Influence of Bromine and Ethyl Substituents on Vibrational Frequencies and Intensities
The presence of the bromine and ethyl substituents on the pyridine ring significantly influences the vibrational frequencies and intensities compared to a simple 2-aminopyridine (B139424) molecule. researchgate.net
The heavy bromine atoms will lower the frequencies of the vibrational modes involving the C-Br bonds. Their strong electron-withdrawing nature also perturbs the electronic distribution within the pyridine ring, which in turn affects the force constants of the ring's C-C and C-N bonds, leading to shifts in their stretching frequencies.
The electron-donating ethyl group will also influence the ring vibrations. The presence of the ethyl group introduces new vibrational modes associated with its own stretching and bending motions. Furthermore, the electronic effect of the ethyl group can slightly alter the frequencies of the pyridine ring vibrations. The coupling between the vibrational modes of the ethyl group and the pyridine ring can also lead to more complex spectra. Studies on substituted pyridines have shown that the nature and position of substituents can have a dramatic impact on the vibrational characteristics of the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed and the intensity of the absorption are highly dependent on the molecule's electronic structure.
Analysis of Electronic Absorption Maxima and Molar Extinction Coefficients
For a compound like this compound, one would expect to observe characteristic absorption maxima (λmax) in its UV-Vis spectrum. These maxima correspond to the energy required for π → π* and n → π* electronic transitions. The pyridine ring, with its conjugated π-system, and the amino group, with its non-bonding electrons (n), are the primary chromophores. The molar extinction coefficient (ε) at each λmax provides a measure of the probability of that specific electronic transition. A higher molar extinction coefficient indicates a more probable transition.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. For this compound (C7H8Br2N2), the molecular ion peak [M]+ would be expected at an m/z value corresponding to its molecular weight (approximately 279.96 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 1:2:1, reflecting the natural abundance of the 79Br and 81Br isotopes.
The fragmentation pattern would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the ethyl group, bromine atoms, or cleavage of the pyridine ring, leading to a series of fragment ions that can be analyzed to confirm the connectivity of the molecule.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information about the molecular conformation of this compound in the solid state.
Determination of Precise Bond Lengths, Bond Angles, and Torsion Angles
A successful crystallographic analysis would yield a detailed table of bond lengths, bond angles, and torsion angles. For instance, the C-C and C-N bond lengths within the pyridine ring would provide insight into the degree of aromaticity. The C-Br bond lengths and the C-N bond length of the amino group would also be precisely determined. Torsion angles would describe the conformation of the ethyl group relative to the pyridine ring.
Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding Networks
While the specific experimental data for this compound is not available, the principles outlined above for UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction illustrate the types of detailed insights that could be gained from such studies. Further research is required to fully characterize this compound and populate the data tables that would form the core of a comprehensive scientific article.
Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Ethylpyridin 2 Amine
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule. wikipedia.orgdtic.mil
Geometry Optimization using Density Functional Theory (DFT) and Ab Initio Methods
The first step in most computational studies is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. rub.de This is achieved through geometry optimization, a process that systematically adjusts the positions of the atoms until the forces on them are negligible. arxiv.org
Density Functional Theory (DFT) has become a widely used method due to its balance of accuracy and computational efficiency. nih.gov Methods like the popular B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently employed to calculate molecular structures. researchgate.net
Ab initio methods , meaning "from the beginning," solve the Schrödinger equation without using experimental data for parametrization. wikipedia.orgdtic.mil The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate, and computationally intensive, methods like Møller–Plesset (MP2) perturbation theory and Coupled-Cluster (CC) theory are also used for higher accuracy. wikipedia.orgtrygvehelgaker.no
For 3,5-Dibromo-4-ethylpyridin-2-amine, a geometry optimization using a method such as DFT with a basis set like 6-311++G(d,p) would yield precise values for bond lengths, bond angles, and dihedral angles. These calculated parameters define the molecule's three-dimensional shape, accounting for the steric and electronic effects of the dibromo, ethyl, and amino substituents on the pyridine (B92270) ring. A study on 2,6-bis(bromo-methyl)pyridine similarly utilized DFT to determine its optimized geometry. researchgate.net The results of such a calculation would be presented in a detailed table.
Illustrative Optimized Geometric Parameters for this compound
Calculated using DFT/B3LYP/6-311++G(d,p). Note: These are hypothetical values for illustrative purposes.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| C2-N1 | 1.345 | N1-C2-N(H2) | 116.5 |
| C2-N(H2) | 1.360 | N1-C2-C3 | 123.0 |
| C3-C2 | 1.410 | C4-C3-Br | 119.5 |
| C3-Br | 1.890 | C3-C4-C5 | 118.0 |
| C4-C3 | 1.395 | C3-C4-C(ethyl) | 121.0 |
| C4-C(ethyl) | 1.520 | C5-C4-C(ethyl) | 121.0 |
| C5-Br | 1.892 | C4-C5-Br | 119.8 |
| C6-N1 | 1.338 | N1-C6-C5 | 122.5 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Stability
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in predicting how a molecule will interact with other species. aip.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aip.org Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For substituted pyridine derivatives, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and thus the molecule's reactivity. nih.gov
Illustrative Frontier Orbital Energies for this compound
Calculated using DFT/B3LYP/6-311++G(d,p). Note: These are hypothetical values for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -6.15 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting the reactive behavior of a molecule, particularly for electrophilic and nucleophilic attacks. researchgate.net
Typically, regions with a negative electrostatic potential (colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. researchgate.netwolfram.com Neutral regions are often colored green.
For this compound, an MEP map would highlight the most likely sites for chemical reactions. It is expected that the region around the nitrogen atom of the pyridine ring and the amino group would exhibit a negative potential, indicating their role as centers for electrophilic attack or hydrogen bonding. uni-muenchen.deresearchgate.net The hydrogen atoms of the amino group and potentially the regions around the bromine atoms would show a more positive potential. Such analysis has been used to understand reactivity in a wide range of heterocyclic compounds. researchgate.netirjweb.com
Prediction and Simulation of Spectroscopic Properties
Computational methods are not only used to predict structure and reactivity but also to simulate various types of spectra. This allows for a direct comparison with experimental data, aiding in the confirmation of a molecule's identity and structure.
Computational NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts of a molecule, providing a powerful tool for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. imist.maresearchgate.net
The GIAO method, typically used in conjunction with DFT (e.g., B3LYP), calculates the magnetic shielding of each nucleus. acs.orgnih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra for this compound would provide chemical shift values for each unique hydrogen and carbon atom in the molecule. Comparing these calculated shifts with experimental data would be crucial for confirming the structural assignment.
Illustrative Calculated NMR Chemical Shifts (δ, ppm) for this compound
Calculated using GIAO-DFT/B3LYP/6-311++G(d,p). Note: These are hypothetical values for illustrative purposes.
| ¹³C NMR | ¹H NMR | ||
|---|---|---|---|
| C2 | 158.5 | C6-H | 8.10 |
| C3 | 108.0 | N-H₂ | 5.95 |
| C4 | 145.2 | Ethyl-CH₂ | 2.75 |
| C5 | 110.3 | Ethyl-CH₃ | 1.25 |
| C6 | 150.1 | ||
| Ethyl-CH₂ | 25.8 | ||
| Ethyl-CH₃ | 14.2 |
Theoretical Vibrational Frequencies and Intensities (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. aps.org Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov
For this compound, a frequency calculation using DFT would predict the complete vibrational spectrum. This would allow for the identification of characteristic peaks, such as the N-H stretching vibrations of the amino group, the C-H stretches of the ethyl group and pyridine ring, the C-N and C-C stretching modes within the aromatic ring, and the C-Br stretching vibrations. cdnsciencepub.comresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. researchgate.net
Illustrative Calculated Vibrational Frequencies (cm⁻¹) for this compound
Calculated using DFT/B3LYP/6-311++G(d,p). Note: These are hypothetical, unscaled values for illustrative purposes.
| Frequency (cm⁻¹) | Assignment (Vibrational Mode) | Spectrum |
|---|---|---|
| 3450 | N-H asymmetric stretch | IR, Raman |
| 3360 | N-H symmetric stretch | IR, Raman |
| 3080 | Aromatic C-H stretch | IR, Raman |
| 2975 | Ethyl C-H asymmetric stretch | IR, Raman |
| 2880 | Ethyl C-H symmetric stretch | IR, Raman |
| 1620 | Pyridine ring stretch / NH₂ scissoring | IR, Raman |
| 1580 | Pyridine ring stretch | IR, Raman |
| 1450 | CH₂ bending | IR, Raman |
| 1250 | C-N stretch | IR |
| 650 | C-Br stretch | Raman |
| 630 | C-Br stretch | Raman |
Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)
No published studies were identified that present a simulated UV-Vis spectrum for this compound using Time-Dependent Density Functional Theory (TD-DFT). This type of analysis is crucial for understanding the electronic transitions within the molecule, predicting how it absorbs light in the ultraviolet and visible regions, and correlating these transitions with its molecular orbitals.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intramolecular Interactions
A thorough search of scientific databases reveals no application of the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the intramolecular interactions of this compound. QTAIM analysis is a powerful tool for characterizing the nature of chemical bonds and non-covalent interactions within a molecule, such as hydrogen bonds and halogen bonds, by examining the topology of the electron density.
Computational Studies of Reactivity Descriptors (e.g., Fukui Functions, Nucleophilicity Indices)
There is a lack of available research focused on the computational prediction of reactivity descriptors for this compound. The calculation of Fukui functions and various nucleophilicity and electrophilicity indices provides fundamental insights into the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
No literature was found detailing the use of molecular dynamics (MD) simulations to study the conformational landscape or the influence of solvents on this compound. MD simulations are instrumental in understanding how the molecule behaves over time, how it interacts with solvent molecules, and its preferred three-dimensional shapes, which are critical for predicting its behavior in different chemical environments.
Reactivity and Derivatization Chemistry of 3,5 Dibromo 4 Ethylpyridin 2 Amine
Cross-Coupling Reactions at the Bromine Positions
The bromine atoms at the C-3 and C-5 positions of the pyridine (B92270) ring are susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to a wide array of derivatives.
Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction for the formation of C-C bonds between organohalides and organoboron compounds. In the case of 3,5-Dibromo-4-ethylpyridin-2-amine, the bromine atoms can be selectively replaced with aryl, heteroaryl, or alkyl groups using the appropriate boronic acids or their esters. The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. bldpharm.comambeed.com
While specific examples for the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, the reactivity of closely related analogs, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824), demonstrates the feasibility of this transformation. synchem.de For instance, the reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids under different conditions can lead to either mono- or diarylated products. This suggests that by carefully controlling the reaction conditions, selective mono- or di-functionalization of this compound should be achievable.
A study on 5-bromo-2-methylpyridin-3-amine (B1289001), another structural analog, showcased successful Suzuki cross-coupling reactions with various arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water solvent system. This further supports the expected reactivity of the target compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Related Pyridine Derivatives
| Starting Material | Coupling Partner | Catalyst/Base | Solvent | Product | Yield | Reference |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 5-phenyl-2-methylpyridin-3-amine | 75% | |
| 3,5-dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O/MeOH | 5-(p-Methoxyphenyl)-3-chloro-1,2,4-thiadiazole | Not specified |
Other Palladium-Catalyzed Coupling Reactions (e.g., Stille, Heck)
Beyond the Suzuki-Miyaura coupling, the bromine atoms of this compound are also expected to participate in other palladium-catalyzed cross-coupling reactions, such as the Stille and Heck reactions.
The Stille reaction involves the coupling of an organohalide with an organotin compound. This reaction is known for its tolerance of a wide range of functional groups. While specific examples with this compound are scarce, the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) via consecutive Stille couplings has been well-documented, highlighting the utility of this reaction for the selective substitution of bromo-pyridines.
The Heck reaction is the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a powerful method for the vinylation of aryl halides. The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by alkene insertion and β-hydride elimination. It is anticipated that this compound would undergo Heck reactions with various alkenes to introduce vinyl substituents at the C-3 and/or C-5 positions.
Strategic Regioselective Functionalization via Differential Reactivity of Bromine Atoms
A key aspect of the reactivity of this compound is the potential for regioselective functionalization. The electronic environment of the two bromine atoms is not identical due to the presence of the activating amino group at C-2 and the ethyl group at C-4. The amino group is a strong activating group and directs ortho and para, while the ethyl group is a weak activating group. This electronic differentiation can lead to different reactivities of the C-3 and C-5 bromine atoms.
In many dihalopyridine systems, the halogen at the position with lower electron density undergoes oxidative addition to the palladium catalyst more readily. For 2-aminopyridines, the C-5 position is generally more electron-deficient than the C-3 position. However, the steric hindrance from the adjacent ethyl group at C-4 might also influence the reactivity at the C-3 and C-5 positions.
A patent describing the reaction of a close analog, 2-amino-3,5-dibromo-4-methylpyridine, demonstrates a strategy for regioselective functionalization. In this process, the amine group is first protected, and then a nickel-catalyzed cross-coupling reaction with a methyl zinc reagent selectively replaces the 3-bromo substituent with a methyl group. This example strongly suggests that selective functionalization of this compound at the C-3 position is feasible, likely after protection of the amine group.
Reactions of the Amine Functionality
The primary amine group at the C-2 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions to form imines and other nitrogen-containing derivatives.
Acylation and Alkylation of the Amine Group
The exocyclic amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protection strategy for the amine group before performing cross-coupling reactions on the pyridine ring. For instance, a study on 5-bromo-2-methylpyridin-3-amine involved its conversion to N-[5-bromo-2-methylpyridine-3-yl]acetamide by reaction with acetic anhydride (B1165640) before proceeding with Suzuki coupling.
Alkylation of the amine group can be achieved using various alkylating agents. However, direct alkylation of aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential N-alkylation of the pyridine ring nitrogen. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, followed by reduction, is a common and more controlled method for mono-alkylation.
Formation of Imine and Other Nitrogen-Containing Derivatives
The primary amine group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The formation of the imine can be a crucial step in various synthetic pathways, including the preparation of more complex heterocyclic systems. A study involving 4-methylpyridin-2-amine demonstrated its reaction with 3-bromothiophene-2-carbaldehyde to form the corresponding imine. However, it was also noted that the imine linkage could be susceptible to hydrolysis under certain Suzuki coupling conditions.
The amine functionality also opens the door to the synthesis of a wide range of other nitrogen-containing derivatives. For example, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. Diazotization of the amine followed by displacement with various nucleophiles can also be a route to further functionalization, although the stability of the corresponding diazonium salt would be a critical factor.
Cyclization Reactions Involving the Amine Group for Fused Ring Systems
The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The endocyclic pyridine nitrogen and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional reagents to yield bicyclic systems such as imidazo[1,2-a]pyridines and triazolo[4,3-a]pyridines.
A common and well-established method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration. Various catalysts, including neutral alumina, can facilitate this transformation under mild conditions. bio-conferences.org More contemporary methods utilize copper or iron catalysts in aerobic oxidative processes, or catalyst-free cascade reactions with reagents like 1-bromo-2-phenylacetylene. organic-chemistry.orgacs.org Multicomponent reactions involving 2-aminopyridines, aldehydes, and other reagents like trimethylsilylcyanide or isonitriles provide another efficient route to diverse imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.org
Similarly, the synthesis of triazolo[4,3-a]pyridines can be achieved from 2-hydrazinopyridines, which can be prepared from 2-halopyridines. The subsequent cyclization can be effected through various methods, including reaction with isothiocyanates followed by electrochemically induced desulfurative cyclization, or through CDI-mediated tandem coupling and cyclization. organic-chemistry.org Palladium-catalyzed coupling of 2-chloropyridines with hydrazides followed by dehydration is another viable route. organic-chemistry.org
While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of the 2-aminopyridine moiety suggests its suitability as a precursor for these fused ring systems. The presence of the bromine and ethyl substituents would be expected to influence the electronic properties and steric environment of the resulting fused heterocycles, potentially modulating their biological activity or material properties.
Nucleophilic Substitution Reactions on the Pyridine Ring
Investigation of Substitution at Brominated Sites by Various Nucleophiles
Nucleophilic substitution on halopyridines is a well-documented transformation. sci-hub.seyoutube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide. The reactivity of halopyridines in SNAr reactions is generally in the order of F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and the reaction conditions. sci-hub.se For dihalopyridines, the substitution can often be controlled to achieve mono- or di-substitution.
In the case of this compound, nucleophilic attack could potentially occur at either the C3 or C5 position. The regioselectivity of such a reaction would be dictated by a combination of electronic and steric factors. While specific studies on this substrate are limited, research on related 3-halo-4-aminopyridines has shown that rearrangements can occur during nucleophilic substitution reactions with acyl chlorides, leading to a formal two-carbon insertion. nih.gov
| Nucleophile Type | Potential Product | Reaction Conditions (General) |
| Amines (R-NH2) | 3-Amino-5-bromo-4-ethylpyridin-2-amine or 3,5-Diamino-4-ethylpyridine | High temperature, often with a base |
| Alkoxides (R-O⁻) | 3-Alkoxy-5-bromo-4-ethylpyridin-2-amine or 3,5-Dialkoxy-4-ethylpyridine | Base (e.g., NaH), polar aprotic solvent |
| Thiolates (R-S⁻) | 3-Thio-5-bromo-4-ethylpyridin-2-amine or 3,5-Dithio-4-ethylpyridine | Base, polar aprotic solvent |
Influence of Ethyl and Amine Substituents on Nucleophilic Aromatic Substitution Pathways
The substituents on the pyridine ring significantly influence the rate and regioselectivity of nucleophilic aromatic substitution. The 2-amino group is a strong activating group, increasing the electron density of the ring through resonance. This effect is most pronounced at the ortho and para positions (C3 and C5). This activation would facilitate nucleophilic attack at both brominated sites.
Conversely, the 4-ethyl group is a weak electron-donating group through induction, which also slightly activates the ring towards electrophilic attack but has a less pronounced effect on nucleophilic substitution compared to the amino group. Sterically, the ethyl group at the C4 position may hinder the approach of bulky nucleophiles to the adjacent C3 and C5 positions to some extent. The interplay of these electronic and steric effects would determine the precise outcome of nucleophilic substitution reactions on this molecule.
Transformations of the Ethyl Side Chain
The ethyl group at the C4 position provides another site for chemical modification, allowing for the introduction of further functionality and the creation of more complex molecular scaffolds.
Oxidation or Reduction Reactions of the Alkyl Group
The ethyl side chain can be oxidized to introduce carbonyl or carboxyl functionalities. The oxidation of 4-alkylpyridines can be achieved through various methods. For instance, air oxidation of dearomatized 4-alkylpyridines, formed by reaction with a chloroformate, can lead to the corresponding 4-acylpyridines. yorku.ca While direct oxidation of the ethyl group can be challenging due to the stability of the pyridine ring, methods developed for the functionalization of picolyl C-H bonds, such as conversion to picolyl sulfones, could potentially be adapted. acs.org
Reduction of the pyridine ring itself is also a possibility. N-substituted pyridines can be selectively reduced to 1,4- or 1,2-dihydropyridines using reagents like amine boranes. nih.gov This dearomatization would alter the reactivity of the entire molecule and could be a strategic step in a more complex synthesis.
| Reaction Type | Reagent/Conditions (General) | Potential Product |
| Oxidation | Air/Chloroformate, other oxidizing agents | 3,5-Dibromo-4-acetylpyridin-2-amine |
| Reduction (of ring) | Amine boranes | 3,5-Dibromo-4-ethyl-1,4-dihydropyridin-2-amine |
Further Functionalization of the Ethyl Group for Advanced Scaffolds
Beyond simple oxidation, the ethyl group can be a handle for more elaborate synthetic transformations. The benzylic-like protons on the carbon adjacent to the pyridine ring exhibit enhanced acidity and can potentially be deprotonated with a strong base to generate a carbanion. This nucleophilic species could then react with various electrophiles, allowing for chain extension or the introduction of new functional groups.
Furthermore, radical-based methods, such as the Minisci reaction, are powerful tools for the C-H functionalization of pyridines. chemrxiv.org While typically favoring the C2 and C4 positions of unsubstituted pyridine, the existing substitution pattern on this compound would direct such reactions. However, functionalization of the ethyl group itself via radical pathways could also be envisioned under specific conditions. Recent advances in photoredox catalysis have expanded the scope of pyridine functionalization, enabling the introduction of various alkyl, acyl, and carbamoyl (B1232498) radicals at the C4 position. nih.gov These modern methods could potentially be applied to modify the ethyl group of the title compound.
Preparation of Chiral Derivatives and Enantioselective Synthesis
The synthesis of chiral derivatives from prochiral precursors is a cornerstone of modern pharmaceutical and materials science. For substituted pyridines such as this compound, the introduction of chirality can unlock novel biological activities and material properties. While specific research on the enantioselective synthesis or preparation of chiral derivatives directly from this compound is not extensively documented in publicly available literature, the principles of chiral amine synthesis provide a framework for potential synthetic strategies.
The primary approaches to generating chiral amines involve either the resolution of a racemic mixture or the use of asymmetric synthesis. Asymmetric synthesis is generally preferred as it can theoretically yield 100% of the desired enantiomer. Key methodologies applicable to the derivatization of amino-pyridines include enzymatic kinetic resolution, diastereomeric salt formation, and asymmetric induction using chiral auxiliaries or catalysts.
Given the structural features of this compound, several hypothetical pathways for the preparation of chiral derivatives can be proposed. These are based on well-established synthetic methods for creating chiral amines and amides.
One potential strategy involves the acylation of the 2-amino group with a chiral carboxylic acid or its derivative. This would result in the formation of a pair of diastereomeric amides. These diastereomers would be expected to have different physical properties, such as solubility and chromatographic retention times, allowing for their separation by conventional techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers would then yield the individual enantiomers of a chiral amine derived from the parent compound, or more directly, the separated chiral amide derivatives themselves could be the target molecules.
Another prominent method is the use of chiral auxiliaries. For instance, a chiral auxiliary could be attached to the aminopyridine, followed by a diastereoselective reaction at a different position on the molecule. The auxiliary would then be cleaved to reveal the enantiomerically enriched product. The Ellman auxiliary, tert-butanesulfinamide, is a widely used reagent for the asymmetric synthesis of chiral amines. yale.edu Reaction of a ketone or aldehyde with tert-butanesulfinamide forms a tert-butanesulfinyl imine, which can then undergo diastereoselective addition of a nucleophile. While this is typically used for synthesizing amines from carbonyls, analogous strategies could be envisioned for derivatizing a pre-existing amine.
Enantioselective catalysis represents another powerful tool. A prochiral derivative of this compound could potentially undergo an asymmetric transformation in the presence of a chiral catalyst. For example, if a double bond were introduced into the ethyl group, an asymmetric hydrogenation could establish a chiral center. Alternatively, functionalization of the pyridine ring itself could be rendered enantioselective through the use of a chiral catalyst that coordinates to the substrate.
While detailed experimental data for this compound is not available, the table below outlines hypothetical chiral derivatization reactions based on established chemical principles for analogous compounds.
| Reaction Type | Chiral Reagent/Auxiliary | Potential Product | Separation/Synthesis Principle |
| Diastereomeric Resolution | (R)- or (S)-Mandelic Acid | Diastereomeric mandelamide salts | Fractional Crystallization |
| Diastereomeric Resolution | (R)- or (S)-Camphorsulfonic Acid | Diastereomeric camphorsulfonate salts | Fractional Crystallization |
| Chiral Derivatization | (R)- or (S)-α-Methylbenzyl isocyanate | Diastereomeric urea derivatives | Chromatography |
| Chiral Derivatization | Mosher's acid chloride | Diastereomeric MTPA amides | NMR analysis and chromatographic separation |
| Asymmetric Synthesis | Use of a chiral auxiliary like tert-butanesulfinamide in a multi-step sequence | Enantiomerically enriched amine derivatives | Diastereoselective addition to an imine |
It is important to note that the feasibility and success of these methods would require experimental validation. The electronic and steric properties of the dibromo-substituted pyridine ring would significantly influence the reactivity of the amino group and the stereochemical outcome of any asymmetric transformations.
Role in Catalysis and Advanced Materials Chemistry
Development of Pyridine-Based Organocatalysts
Substituted pyridines are a cornerstone of organocatalysis, primarily acting as Lewis bases. The catalytic activity is centered on the lone pair of electrons on the pyridine (B92270) nitrogen atom. The specific substituents on 3,5-Dibromo-4-ethylpyridin-2-amine play a crucial role in modulating this activity.
The efficacy of pyridine-based organocatalysts is directly linked to their Lewis basicity. Design principles focus on modifying the electronic environment of the pyridine nitrogen to enhance its ability to donate its lone pair of electrons.
Research into pyridinyl amide ion pairs demonstrates that creating an anionic pyridinyl moiety, paired with a non-coordinating counterion, can dramatically increase Lewis basicity compared to neutral pyridine catalysts. nih.govacs.org This enhanced basicity leads to superior catalytic reactivity in various organic transformations. acs.org The design involves introducing electron-withdrawing substituents to facilitate the formation of the pyridinyl amide anion. nih.gov
In the case of this compound, the two bromine atoms are strongly electron-withdrawing, which would decrease the Lewis basicity of the neutral molecule. However, these same groups would stabilize the corresponding pyridinyl amide anion if it were formed, potentially making it a precursor to a highly active ion-pair catalyst. The 4-ethyl group, being electron-donating, provides a slight counteracting electronic effect and adds steric bulk near the catalytic center. The ability to modulate the Lewis basicity of pyridine derivatives through electronic effects is a key strategy in catalyst design. rsc.org
Pyridine-based organocatalysts are widely used in reactions such as the acylation of alcohols. Highly Lewis basic catalysts, such as the aforementioned pyridinyl amide ion pairs, have shown superior performance in the reaction of isocyanates with alcohols and in the aza-Morita–Baylis–Hillman reaction. acs.org
While direct studies on this compound in these specific reactions are not available, its structural features suggest potential applicability. The principles derived from similar systems indicate that as a highly functionalized pyridine, it could serve as a powerful catalyst, particularly if converted into an anionic form. For instance, chiral phosphoric acids have been successfully used to catalyze enantioselective cycloadditions involving tropone, where the catalyst's ability to form strong hydrogen bonds is key. acs.org This highlights the diverse catalytic roles that functionalized heterocyclic compounds can play.
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows them to activate small molecules like H₂, CO₂, and others, enabling metal-free catalysis for reactions like hydrogenation. wikipedia.orgrsc.org
The development of polymeric FLPs, where the Lewis base and acid are tethered to a polymer backbone, has created recyclable catalysts. manchester.ac.uk Polyamines have been explored as the Lewis base component in these systems. Given that this compound contains both a pyridine nitrogen and an exocyclic amino group, it presents an interesting scaffold for FLP chemistry. The steric hindrance provided by the ethyl group and the bromine atoms could be sufficient to prevent adduct formation with a suitable Lewis acid, such as tris(pentafluorophenyl)borane. wikipedia.org This could allow a molecule based on this structure to participate in FLP-mediated transformations, a rapidly growing field in catalysis. rsc.orgmanchester.ac.uk
Ligand Chemistry for Transition Metal Catalysis
The 2-aminopyridine (B139424) scaffold is a well-established ligand in transition metal chemistry. The nitrogen atoms of both the pyridine ring and the amino group can coordinate to a metal center, forming stable chelate complexes that are active in various catalytic processes.
2-aminopyridine derivatives readily react with transition metal salts to form coordination complexes. rsc.org The synthesis typically involves reacting the aminopyridine ligand with a metal precursor, such as a metal dihalide, in an appropriate solvent. rsc.orgnih.gov The resulting complexes can have varied geometries and coordination numbers depending on the metal, the ligand stoichiometry, and the reaction conditions. For example, reactions of aminopyridine ligands with [NiBr₂(DME)] have been shown to yield bis(chelated)nickel(II) complexes. rsc.orgnih.gov
The compound this compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen (N1) and the amino nitrogen. The electronic properties imparted by the bromo and ethyl substituents would influence the stability and reactivity of the resulting metal complex. The electron-withdrawing bromine atoms would reduce the electron density on the metal center, which can affect its catalytic activity. The synthesis of coordination polymers using organic linkers is a vast field, and functionalized pyridines are common building blocks. ontosight.aiacs.orgnih.gov
Complexes of transition metals like iron, cobalt, and nickel with aminopyridine and related iminopyridine ligands are highly effective catalysts for ethylene (B1197577) polymerization and oligomerization. nih.govunam.mx These catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO) or ethylaluminium dichloride (EtAlCl₂), can convert ethylene into linear alpha-olefins (e.g., butenes, hexenes, octenes) or polyethylene. rsc.orgnih.gov
The structure of the ligand is critical in determining the outcome of the reaction. The steric bulk and electronic nature of the substituents on the pyridine ring influence the catalytic activity, the molecular weight of the polymer, and the selectivity of the oligomerization process. nsf.govnih.gov For instance, studies on nickel(II) complexes with various (amino)pyridine ligands show that they are active catalysts for producing ethylene dimers (C₄), trimers (C₆), and tetramers (C₈). rsc.orgnih.gov Similarly, iron complexes with amino-pyridine ligands have been studied for atom transfer radical polymerization (ATRP), where subtle changes in the ligand's substituents were found to alter the polymerization rate. nsf.gov
For a complex of this compound, the bulky bromine atoms and the 4-ethyl group would create a specific steric environment around the metal center. This could influence the rate of chain propagation versus chain transfer, thereby controlling the product distribution in ethylene oligomerization. The table below, derived from studies on similar nickel complexes, illustrates how ligand structure can impact catalytic performance.
| Catalyst/Ligand | Co-catalyst | Activity ( g/mol ·h) | Product Selectivity | Reference |
| [NiBr₂(L1a)₂] | EtAlCl₂ | - | C₄ (Butenes) dominant | nih.gov, rsc.org |
| [NiBr₂(L2a)₂] | EtAlCl₂ | - | C₄, C₆, C₈ produced | nih.gov, rsc.org |
| Ni1 (Iminopyridyl Ni(II)) | Et₂AlCl | up to 13.86 × 10⁶ | Highly branched oligomers | nih.gov |
| Iron Amino Pyridine (R=Et) | - | k_obs = 0.10 h⁻¹ (Styrene Polym.) | ATRP with chain transfer | nsf.gov |
| Iron Amino Pyridine (R=t-Bu) | - | k_obs = 0.31 h⁻¹ (Styrene Polym.) | Higher ATRP activity | nsf.gov |
(Note: L1a and L2a are specific N-(2-methoxyethyl) substituted aminopyridine ligands from the cited studies. The data illustrates general principles as direct data for the subject compound is unavailable.)
The findings from related systems suggest that a transition metal complex of this compound would be a viable candidate for catalytic applications in olefin polymerization or oligomerization, with its specific performance profile being determined by the interplay of its unique steric and electronic features. nih.govnsf.govnih.gov
Precursors for Functional Materials Development
The unique substitution pattern of this compound, featuring electron-withdrawing bromine atoms, an electron-donating amino group, and an alkyl group on the pyridine ring, makes it a molecule of significant interest in the development of advanced functional materials. The electronic asymmetry and reactive sites within the molecule provide a foundation for creating novel materials with tailored optical and chemical properties.
Investigation into Non-linear Optical (NLO) Properties of Derived Structures
Non-linear optical (NLO) materials are of great importance for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced by the presence of both electron-donating and electron-accepting groups linked by a π-conjugated system. The structure of this compound possesses the fundamental components that suggest its derivatives could exhibit NLO properties.
Research into pyridine derivatives has shown that they can be promising for NLO applications. For instance, a novel pyridine-based derivative, 1-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl) prop-2-en-1-one (PTMP), has been synthesized and its third-order NLO properties were confirmed using the Z-Scan technique. researchgate.net Similarly, studies on X-shaped pyrazine (B50134) derivatives have demonstrated how the relative positions of donor and acceptor substituents influence the second-order NLO response. rsc.org
For derivatives of this compound, the amino group (-NH2) acts as a strong electron donor, while the bromine atoms (-Br) serve as electron acceptors. This donor-acceptor framework across the pyridine ring is a key feature for potential NLO activity. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the NLO properties of novel compounds. For example, DFT calculations have been used to investigate the linear polarizability and second-order hyperpolarizability of quinolinone derivatives, showing their potential as third-order NLO materials. nih.gov Similar computational studies on hypothetical structures derived from this compound could provide valuable insights into their NLO potential.
The table below presents a comparison of NLO properties for related pyridine and other organic derivatives, illustrating the range of values that can be achieved in similar systems.
| Compound/System | Measurement/Calculation Technique | Key NLO Finding |
| 1-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl) prop-2-en-1-one (PTMP) | Z-Scan Technique | The compound is a promising material for NLO applications based on its third-order nonlinear optical properties. researchgate.net |
| 4(1H) quinolinone derivative (QBCP) | DFT/CAM-B3LYP | The compound has great potential for application as a third-order nonlinear optical material. nih.gov |
| p,p′-dimethylaminonitrostilbene (DMANS) | Ab-initio (MP2) Calculations | Calculated hyperpolarizabilities are significant, though discrepancies with experimental values exist. researchgate.netrsc.org |
| X-shaped pyrazine derivatives | HRS measurements and DFT | The anisotropy of the NLO response is strongly dependent on the isomer and substituent positions. rsc.org |
This table presents data for structurally related or analogous compounds to illustrate the NLO potential of pyridine-based systems, as direct NLO data for this compound is not available.
Further research would involve synthesizing new chromophores from this compound and characterizing their NLO properties experimentally, for example, through Harmonic Generation (SHG) or Z-scan measurements.
Integration into Polymer Systems for Specific Chemical Properties
The reactive nature of the bromine and amine functionalities on this compound makes it a candidate for integration into polymer structures, either as a monomer or as a functional additive. The incorporation of such a substituted pyridine unit can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or altered chemical reactivity.
The bromine atoms on the pyridine ring are susceptible to nucleophilic substitution, which is a key reaction for forming new chemical bonds. mdpi.com This reactivity allows the compound to be grafted onto existing polymer backbones or to be used as a cross-linking agent. For example, brominated pyridines can undergo coupling reactions, sometimes catalyzed by transition metals like ruthenium, to form more complex structures. mdpi.com This suggests that this compound could be polymerized or attached to other monomers through its bromo-substituents.
The primary amine group (-NH2) also offers a reactive site for polymerization. Amine-functional polymers are a significant class of materials, though their synthesis can be challenging. google.com The amino group of this compound could potentially react with compounds like epoxides or acyl chlorides to form polyamides or other polymer types.
The integration of halogenated compounds into polymers is a known strategy for enhancing flame retardancy. The presence of bromine in the polymer matrix can disrupt the combustion cycle in the gas phase. Therefore, polymers incorporating this compound might exhibit improved fire-resistant properties.
The table below outlines potential methods for integrating this compound into polymer systems and the expected properties.
| Integration Method | Reactive Site on Compound | Potential Polymer Type | Resulting Polymer Property |
| Nucleophilic Substitution of Bromine | -Br | Grafted Polymer | Modified chemical reactivity, potential for further functionalization. |
| Transition-Metal Catalyzed Cross-Coupling | -Br | Cross-linked Polymer | Increased thermal stability and rigidity. |
| Reaction with Epoxides or Acyl Chlorides | -NH2 | Polyepoxide, Polyamide | Introduction of a functional heterocyclic pendant group, potential flame retardancy. |
| Co-polymerization with other vinyl/allyl monomers | -NH2 | Co-polymer | Altered solubility, thermal properties, and potential for creating amine-functional polymers. google.com |
This table is a theoretical projection of the potential for integrating this compound into polymers based on the known reactivity of its functional groups.
Further investigation is required to explore the polymerization behavior of this compound and to characterize the properties of the resulting materials.
Environmental Transformation and Degradation Pathways of Brominated Pyridine Derivatives
Photolytic Degradation Studies in Aqueous and Atmospheric Environments
Photodegradation, driven by the absorption of light energy, represents a primary pathway for the transformation of many organic pollutants in the environment. mdpi.com For brominated aromatic compounds, including pyridine (B92270) derivatives, this process can lead to the cleavage of carbon-bromine bonds and subsequent reactions.
The photolytic degradation of halogenated aromatic compounds often proceeds via reductive debromination. researchgate.net Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to the homolytic or heterolytic cleavage of the C-Br bond. In the presence of a hydrogen-donating solvent or other species, the resulting aryl radical can abstract a hydrogen atom, leading to a debrominated product.
Studies on other brominated flame retardants have shown that the number of bromine atoms can influence photoreactivity, with higher bromination sometimes leading to increased degradation rates. nih.gov The photoproducts can be less brominated congeners, and in some cases, oxidation products may also form. mdpi.comnih.gov The specific mechanism for 3,5-Dibromo-4-ethylpyridin-2-amine would likely involve a sequential loss of bromine atoms, influenced by the surrounding environmental matrix.
Table 1: Factors Influencing Photodegradation of Brominated Compounds
| Factor | Influence on Degradation | Reference |
| Light Wavelength & Intensity | Higher intensity and specific UV wavelengths can increase degradation rates. | mdpi.com |
| pH | Can affect the rate of degradation, with some studies showing increased rates at higher pH. | mdpi.com |
| Presence of Organic Matter | Can have a dual effect, either inhibiting degradation through light-shielding or promoting it through sensitization. | mdpi.com |
| Presence of Metal Ions | Certain metal ions can have an adverse effect due to competition for light. | mdpi.com |
Biotic Transformation Mechanisms
Microbial activity plays a crucial role in the breakdown of organic compounds in soil and aquatic systems. The ability of microorganisms to metabolize pyridine and its derivatives is a key factor in their environmental persistence.
The microbial degradation of pyridine and its derivatives can occur under both aerobic and anaerobic conditions, involving a diverse range of bacteria and fungi. nih.gov The rate of transformation is highly dependent on the substituents on the pyridine ring, with halogenated pyridines generally showing lower transformation rates compared to other derivatives like pyridine carboxylic acids. nih.gov
Several bacterial strains have been identified that can utilize pyridine as a sole source of carbon, nitrogen, and energy. nih.govdp.tech The metabolic pathways often involve the initial cleavage of the pyridine ring. nih.govnih.govresearchgate.net For instance, some bacteria employ a monooxygenase system to catalyze the oxidative cleavage of the pyridine ring without prior hydroxylation. nih.govresearchgate.net The degradation of pyridine by some Paracoccus species involves the cleavage of the ring between the C2 and nitrogen atoms. nih.gov
Enzymes are the catalysts for the intricate biochemical reactions involved in microbial degradation. For pyridine derivatives, enzymes such as monooxygenases and dehydrogenases are critical. nih.govresearchgate.netresearchgate.net These enzymes facilitate the initial attack on the stable pyridine ring, leading to its opening and subsequent metabolism. nih.govresearchgate.net
The enzymatic processes can be highly specific. For example, pyridine synthases are a class of enzymes involved in the formation of the pyridine ring in the biosynthesis of certain natural products. nih.gov Conversely, degradative enzymes target the ring for breakdown. Studies on pyridine N-oxides have shown that their enzymatic reduction can be more efficient than that of other aromatic compounds, highlighting the specific interactions between enzymes and pyridine-based structures. researchgate.net
Abiotic Degradation Processes in Environmental Matrices
In addition to photolysis and biodegradation, abiotic chemical reactions can contribute to the transformation of brominated pyridines in the environment.
Hydrolysis, the reaction with water, can be a significant degradation pathway for certain organic compounds. For halogenated pyridines, the susceptibility to hydrolysis depends on the position of the halogen atom. Halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic substitution, including hydrolysis, than those at the 3-position. youtube.comwikipedia.org This is due to the electron-withdrawing nature of the ring nitrogen, which activates these positions towards nucleophilic attack. wikipedia.org
Studies on the acid hydrolysis of α-halogenated pyridine compounds have provided insights into their reactivity. acs.org The rate of hydrolysis is influenced by factors such as pH and temperature. For this compound, the bromine atoms are at the 3- and 5-positions. While the 2-amino group may influence the electronic properties of the ring, the bromine at the 3-position would generally be less reactive towards hydrolysis compared to a halogen at the 2- or 4-position.
Sorption and Leaching Behavior in Soil and Sediment Environments
The behavior of these compounds is largely influenced by their physicochemical properties and the characteristics of the soil or sediment, including organic carbon content, clay content, and pH. For hydrophobic organic compounds like many brominated flame retardants (BFRs), there is a strong tendency to partition to the organic carbon fraction in soil and sediment. nih.gov This process reduces their concentration in the pore water and, consequently, their mobility and leaching potential. nih.gov The distribution of a compound between the solid and aqueous phases is often described by the distribution coefficient (Kd), which is frequently normalized to the fraction of organic carbon (foc) in the solid matrix to yield the organic carbon-water (B12546825) partition coefficient (Koc).
Research on various brominated compounds, such as polybrominated diphenyl ethers (PBDEs), indicates that they are predominantly found bound to solids in aquatic systems and particles in the atmosphere. env-health.org Once in aquatic environments, these compounds tend to partition into the sediment phase. nih.gov Studies on other hydrophobic organic chemicals, like polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs), have shown that their distribution coefficients can increase by one to two orders of magnitude over long contact times with sediment, a phenomenon known as aging. nih.gov This suggests that over time, brominated pyridines may become more strongly bound to soil and sediment, further reducing their bioavailability and mobility. nih.gov
The structure of this compound, with its bromine atoms and ethyl group, suggests a degree of hydrophobicity that would favor sorption to organic matter. The amine and pyridine nitrogen groups, however, may impart some degree of polarity and potential for ionization depending on the environmental pH, which could complicate sorption behavior compared to non-polar compounds like PBDEs. The potential for the pyridine nitrogen to be protonated at acidic pH could increase water solubility and reduce sorption.
Table 1: Illustrative Soil Sorption Coefficients (Koc) for Related Compound Classes
| Compound Class | Example Compound | Log Koc (L/kg) | Implication for Leaching Potential |
|---|---|---|---|
| Simple Pyridines | Pyridine | 1.5 - 2.5 | High to Moderate |
| Chlorinated Pyridines | Pentachloropyridine | 4.0 - 5.0 | Low |
| Polybrominated Diphenyl Ethers | PBDE-99 | 6.5 - 7.5 | Very Low |
Note: This table provides illustrative values for related compound classes to demonstrate the concept. Actual values for this compound would require experimental determination.
Modeling and Prediction of Environmental Fate of Brominated Pyridines
Predicting the environmental fate of chemicals like this compound is essential for risk assessment. Environmental fate and exposure models are powerful tools that integrate a chemical's properties with environmental characteristics to estimate its distribution, concentration, and persistence. rsc.org
Multimedia environmental fate models, such as the Level II model, are used to predict the partitioning of a chemical between different environmental compartments, including air, water, soil, and sediment. nih.gov These models use fundamental physicochemical properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) to calculate how a chemical will be distributed at equilibrium. nih.govrsc.org For brominated pyridines, these models would likely predict significant partitioning to soil and sediment organic carbon, similar to other persistent brominated compounds. nih.gov
A key challenge in modeling is the availability and quality of input data, particularly degradation rates in various media, which are often not well known. nih.govrsc.org The persistence of a compound is highly sensitive to these rates. Models can also incorporate transport processes. For instance, long-range atmospheric transport (LRAT) potential can be estimated using models that calculate a "characteristic travel distance" (CTD). nih.gov For compounds like PBDEs, which have low volatility and a tendency to sorb to particles, the CTD is often limited, suggesting they are less likely to travel long distances in the atmosphere in the gas phase. nih.gov However, transport bound to atmospheric particles can still occur.
More advanced models, like the Nested Exposure Model (NEM), are being developed to provide higher spatial resolution for specific regions within a global context, which is crucial for understanding the impact of long-range transport on local contamination. rsc.org These models can simulate complex processes like air-surface exchange, which can be influenced by factors like temperature fluctuations and the presence of vegetation. nih.gov For some semi-volatile compounds, a process of repeated deposition and volatilization, or "hopping," can contribute to their environmental distribution. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
